(R)-1-(2-chlorophenyl)ethyl (5-(4-bromophenyl)-3-methylisoxazol-4-yl)carbamate
Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely have a complex three-dimensional shape due to the presence of the isoxazole ring .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For example, the isoxazole ring might undergo reactions at the carbon-carbon double bond, and the carbamate group could be hydrolyzed under certain conditions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, it might have a relatively high molecular weight due to the presence of bromine and chlorine atoms .Scientific Research Applications
Antimitotic Agents
(R)-1-(2-chlorophenyl)ethyl (5-(4-bromophenyl)-3-methylisoxazol-4-yl)carbamate, similar to its related compounds, has been studied for its antimitotic properties. The S- and R-isomers of ethyl [5-amino-1,2-dihydro-3-(4-hydroxyphenyl)-2-methylpyrido[3,4-b]pyrazin-7-yl]carbamate, a compound with structural similarities, have shown biological activity in several systems, with the S-isomer being more potent than the R-isomer. This suggests potential antimitotic applications for the R-isomer as well (Temple & Rener, 1992).
Acetylcholinesterase Activity
Research on carbamates similar to this compound has shown effects on acetylcholinesterase (AChE) activity. For instance, studies on ethyl-(4-bromophenyl) carbamate and ethyl-(4-chlorophenyl) carbamate demonstrated weak inhibition and low affinity for Rhipicephalus microplus AChE (Prado-Ochoa et al., 2014).
Antimicrobial and Mosquito Larvicidal Activity
Compounds structurally similar to this compound, like 1-aryl-4-methyl-3,6-bis-(5-methylisoxazol-3-yl)-2-thioxo-2,3,6,10b-tetrahydro-1H-pyrimido[5,4-c]quinolin-5-ones, have demonstrated notable antibacterial and antifungal activities. Additionally, these compounds showed efficacy as mosquito larvicides against Culex quinquefasciatus (Rajanarendar et al., 2010).
Reproductive Effects in Ticks
Ethyl carbamates closely related to this compound have shown effects on the reproductive organs of Rhipicephalus microplus. Ethyl-4-bromophenyl carbamate and ethyl-4-chlorophenyl carbamate caused morphological alterations in oocytes and a decrease in egg viability (Iturbe-Requena et al., 2019).
Properties
IUPAC Name |
[(1R)-1-(2-chlorophenyl)ethyl] N-[5-(4-bromophenyl)-3-methyl-1,2-oxazol-4-yl]carbamate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16BrClN2O3/c1-11-17(18(26-23-11)13-7-9-14(20)10-8-13)22-19(24)25-12(2)15-5-3-4-6-16(15)21/h3-10,12H,1-2H3,(H,22,24)/t12-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUWQMMFXMFXJEY-GFCCVEGCSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1NC(=O)OC(C)C2=CC=CC=C2Cl)C3=CC=C(C=C3)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NOC(=C1NC(=O)O[C@H](C)C2=CC=CC=C2Cl)C3=CC=C(C=C3)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16BrClN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101132241 | |
Record name | (1R)-1-(2-Chlorophenyl)ethyl N-[5-(4-bromophenyl)-3-methyl-4-isoxazolyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101132241 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
435.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1228690-20-7 | |
Record name | (1R)-1-(2-Chlorophenyl)ethyl N-[5-(4-bromophenyl)-3-methyl-4-isoxazolyl]carbamate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1228690-20-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (1R)-1-(2-Chlorophenyl)ethyl N-[5-(4-bromophenyl)-3-methyl-4-isoxazolyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101132241 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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